1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole
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Overview
Description
1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole is a complex heterocyclic compound. It features a triazolopyrimidine core fused with a pyrrole ring, and is substituted with phenylprop-2-en-1-yl and dimethyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole typically involves multi-step reactions. One common method includes the reaction of dialkyl acetylenedicarboxylates with triazole or pyrazole derivatives under catalyst-free conditions . The reaction conditions often involve heating in the presence of triethylamine to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine core, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of both triazolopyrimidine and pyrrole rings
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15-13-14-16(2)26(15)22-24-21-23-17(3)20(18(4)27(21)25-22)12-8-11-19-9-6-5-7-10-19/h5-11,13-14H,12H2,1-4H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUSSGKBDZOXHN-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN3C(=C(C(=NC3=N2)C)CC=CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C2=NN3C(=C(C(=NC3=N2)C)C/C=C/C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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